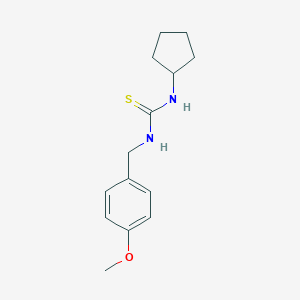
N-(3,5-dimethoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-dimethoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide, also known as DMTS, is a chemical compound that has been studied for its potential use in scientific research. This compound is a derivative of isoquinoline, which is a naturally occurring compound found in many plants. DMTS has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research.
作用機序
The exact mechanism of action of N-(3,5-dimethoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide is not fully understood, but it is believed to act as a modulator of several key signaling pathways in the body. Specifically, N-(3,5-dimethoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide has been shown to inhibit the activity of several enzymes involved in the regulation of cell growth and differentiation, as well as to modulate the activity of several neurotransmitter systems in the brain.
Biochemical and Physiological Effects:
N-(3,5-dimethoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis (programmed cell death), and the modulation of several neurotransmitter systems in the brain. These effects make N-(3,5-dimethoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide a promising candidate for further research in a variety of scientific fields.
実験室実験の利点と制限
One advantage of using N-(3,5-dimethoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide in scientific research is its relatively low toxicity and good solubility in a variety of solvents. However, one limitation of using N-(3,5-dimethoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide is its relatively high cost, which may limit its use in large-scale experiments.
将来の方向性
There are several potential future directions for research involving N-(3,5-dimethoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide. One possible avenue of research is the development of new cancer therapies based on the modulation of key signaling pathways by N-(3,5-dimethoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide. Another potential area of research is the use of N-(3,5-dimethoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide as a tool for studying the neurobiology of addiction and other neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of N-(3,5-dimethoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide and its potential therapeutic applications in a variety of diseases.
合成法
N-(3,5-dimethoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide can be synthesized using a variety of methods, including the reaction of 3,5-dimethoxybenzaldehyde with 3,4-dihydroisoquinoline-2(1H)-carbothioamide in the presence of a catalyst. This method has been used successfully in several studies, and has been shown to produce high yields of N-(3,5-dimethoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide with good purity.
科学的研究の応用
N-(3,5-dimethoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide has been studied for its potential use in a variety of scientific applications, including as a potential treatment for cancer, as a tool for studying the neurobiology of addiction, and as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
製品名 |
N-(3,5-dimethoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide |
|---|---|
分子式 |
C18H20N2O2S |
分子量 |
328.4 g/mol |
IUPAC名 |
N-(3,5-dimethoxyphenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide |
InChI |
InChI=1S/C18H20N2O2S/c1-21-16-9-15(10-17(11-16)22-2)19-18(23)20-8-7-13-5-3-4-6-14(13)12-20/h3-6,9-11H,7-8,12H2,1-2H3,(H,19,23) |
InChIキー |
REAUTIJTYXXHDH-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)NC(=S)N2CCC3=CC=CC=C3C2)OC |
正規SMILES |
COC1=CC(=CC(=C1)NC(=S)N2CCC3=CC=CC=C3C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![11-(3-fluorophenyl)-10-isobutyryl-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216341.png)
![10-benzoyl-3-(4-methoxyphenyl)-11-pyridin-3-yl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216342.png)
![3-(4-tert-butylphenyl)-10-propanoyl-11-[4-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216346.png)

![4-{[(4-Methoxybenzyl)carbamothioyl]amino}benzenesulfonamide](/img/structure/B216349.png)







![4-({[(Tetrahydro-2-furanylmethyl)amino]carbothioyl}amino)benzenesulfonamide](/img/structure/B216361.png)
![1-Cyclopentyl-3-{2-[(4-methylphenyl)sulfanyl]ethyl}thiourea](/img/structure/B216362.png)